(2r,3s)-3-Phenylisoserine ethyl ester

Beschreibung

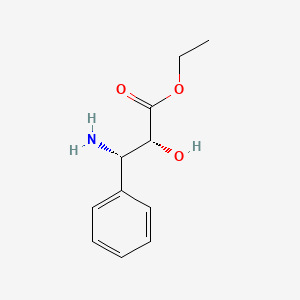

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYPODQNLLWXJG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within Chiral Amino Acid Derivatives

(2R,3S)-3-Phenylisoserine ethyl ester, a non-proteinogenic β-amino acid derivative, possesses a unique structural framework that distinguishes it from more common α-amino acids. nih.gov Its constitution features a phenyl group and a hydroxyl group on adjacent carbon atoms, with specific stereochemistry at the C2 (R configuration) and C3 (S configuration) positions. This precise three-dimensional arrangement is crucial to its chemical reactivity and its utility in asymmetric synthesis. google.com

The presence of both an amine and a hydroxyl group on the β-carbon (C3) and α-carbon (C2) respectively, along with the phenyl ring, imparts a distinct electronic and steric profile. Unlike α-amino acids, where the amino and carboxyl groups are attached to the same carbon, the separation of these functional groups in β-amino acids like phenylisoserine (B1258129) introduces greater conformational flexibility. This structural nuance is a key determinant in the diastereoselective reactions it undergoes. The ethyl ester functionality not only protects the carboxylic acid but also influences the molecule's solubility and reactivity in various organic solvents.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate google.com |

| Molecular Formula | C₁₁H₁₅NO₃ google.com |

| Molecular Weight | 209.24 g/mol google.com |

| CAS Number | 143615-00-3 google.com |

| Stereochemistry | (2R,3S) google.com |

Significance As a Chiral Synthon in Complex Molecule Construction

The primary significance of (2R,3S)-3-Phenylisoserine ethyl ester lies in its role as a chiral synthon, a stereochemically defined building block used to introduce specific chirality into a larger molecule. Its most notable application is in the semisynthesis of the anticancer drug Paclitaxel (B517696) (Taxol®) and its analogue Docetaxel (Taxotere®). The C-13 side chain of these complex diterpenoid molecules, which is crucial for their biological activity, is an N-benzoyl-3-phenylisoserine moiety.

The synthesis of this side chain often involves the use of this compound or its N-protected derivatives. For instance, (2R,3S)-N-benzoyl-3-phenylisoserine ethyl ester is a direct precursor that can be coupled with the baccatin (B15129273) III core of the Taxol molecule. The stereochemistry of the phenylisoserine (B1258129) derivative is critical, as other diastereomers exhibit significantly lower or no anticancer activity.

The utility of this chiral synthon has been enhanced through the development of various synthetic strategies, including chemoenzymatic methods. These approaches often employ enzymes, such as lipases, for the stereoselective acylation or hydrolysis of racemic mixtures, providing an efficient route to the desired (2R,3S) isomer with high enantiomeric excess. Microbial synthesis has also been explored as a sustainable method for producing N-protected derivatives of this compound.

While its application in Taxol synthesis is paramount, the fundamental reactivity of this compound and its derivatives makes them valuable intermediates for other complex molecules. The vicinal amino alcohol functionality is a key pharmacophore in various biologically active compounds. For example, derivatives of phenylisoserine have been investigated as components of potential antiviral and cardiovascular drugs. google.com

Historical and Contemporary Relevance in Pharmaceutical Intermediate Development

The historical importance of (2R,3S)-3-Phenylisoserine ethyl ester is intrinsically linked to the development of Paclitaxel (B517696) as a blockbuster anticancer drug in the late 20th century. The challenge of sourcing Paclitaxel from the slow-growing Pacific yew tree spurred intense research into semisynthetic routes, where the efficient construction and attachment of the C-13 side chain became a major focus. This led to the large-scale demand for chiral precursors like (2R,3S)-3-phenylisoserine and its esters.

The development of methods to synthesize this key intermediate, such as the diastereoselective Sharpless aminohydroxylation and various resolution techniques, were significant milestones in organic synthesis. These advancements not only facilitated the production of Taxol and its analogues but also contributed to the broader field of asymmetric synthesis.

In contemporary pharmaceutical research, this compound and its derivatives continue to be relevant. Research persists in optimizing the synthesis of taxane-based anticancer agents, with a focus on developing more efficient and environmentally benign synthetic routes. Furthermore, the unique stereochemical and functional group arrangement of phenylisoserine (B1258129) continues to inspire its use as a scaffold in the design of novel therapeutic agents targeting a range of diseases. Its role as a chiral building block is a testament to the enduring importance of stereochemically pure intermediates in the synthesis of complex, life-saving medicines.

Table 2: Research Findings on the Synthesis of (2R,3S)-3-Phenylisoserine Derivatives

| Synthetic Method | Key Reagents/Catalysts | Product | Reported Yield/Stereoselectivity |

|---|---|---|---|

| Chemoenzymatic Resolution | Lipase | (2R,3S)-N-benzoyl-3-phenylisoserine | High enantiomeric excess (>95%) |

| Microbial Reduction | Hansenula polymorpha | (2R,3S)-N-benzoyl-3-phenylisoserine ethyl ester | >80% yield, >98% enantiomeric excess |

| Asymmetric Aminohydroxylation | AD-mix-β | N-protected (2R,3S)-3-phenylisoserine esters | Typically high yields and diastereoselectivity |

| Resolution of Racemic Amide | Dibenzoyl-tartaric acid | (2R,3S)-3-phenylisoserine amide | High enantiomeric purity after crystallization |

Derivatization and Functionalization of 2r,3s 3 Phenylisoserine Ethyl Ester for Synthetic Applications

Amine and Hydroxyl Protective Group Chemistry

The selective protection of the amine and hydroxyl groups of (2R,3S)-3-phenylisoserine ethyl ester is a cornerstone of its synthetic utility. This strategy prevents unwanted side reactions and allows for the controlled, sequential modification of the molecule.

N-Protection Strategies (e.g., Carbobenzyloxy (CBZ), tert-Butoxycarbonyl (Boc), Benzoyl (Bz))

Protecting the C-3 amino group is a common first step in the derivatization of phenylisoserine (B1258129) esters. Carbamates are among the most popular choices for amine protection because they are straightforward to install, are stable under a wide range of reaction conditions, and can be removed selectively. The nitrogen atom in a carbamate (B1207046) is significantly less nucleophilic, effectively "masking" its reactivity.

Carbobenzyloxy (Cbz) Protection: The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is a well-established protecting group in peptide synthesis. google.com The N-Cbz protected form of this compound is a documented intermediate used in multi-step synthetic sequences, such as those leading to taxane (B156437) side chains. researchgate.net The Cbz group is notably stable but can be readily removed under standard hydrogenolysis conditions (e.g., H₂ with a palladium catalyst), which cleaves the benzyl C-O bond. google.com

tert-Butoxycarbonyl (Boc) Protection: The Boc group is another widely used amine protecting group, typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). phytonbiotech.comcphi-online.com N-(t-Boc)-3-phenylisoserine ethyl ester and its corresponding methyl ester are commercially available and frequently used as versatile intermediates in pharmaceutical development. libretexts.orgnih.govdntb.gov.uagoogle.com The Boc group is characterized by its stability to most nucleophiles and bases but its lability under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which allows for orthogonal protection strategies in complex syntheses. phytonbiotech.comcphi-online.com

Benzoyl (Bz) Protection: The N-benzoyl derivative, N-Benzoyl-(2R,3S)-3-phenylisoserine ethyl ester, is a key precursor, most notably for the C-13 side chain of Paclitaxel (B517696). nih.gov This derivative is a well-characterized, crystalline solid. nih.gov The synthesis of its methyl ester analogue and its resolution by entrainment have been described as a practical and inexpensive route to obtaining the chirally pure side chain. However, the benzoyl group is a very stable amide linkage, and its removal can require harsh hydrolytic conditions (e.g., strong acid and prolonged heating), which may impact the stereochemistry of the molecule.

| Protecting Group | Abbreviation | Typical Reagent | Key Features & Use with Phenylisoserine Ester | Reference |

|---|---|---|---|---|

| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Stable; removed by hydrogenolysis. Used as an intermediate in taxane side chain synthesis. | google.comresearchgate.net |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, labile to acid. Widely used as a versatile intermediate for various pharmaceuticals. | phytonbiotech.comcphi-online.comlibretexts.orgnih.gov |

| Benzoyl | Bz | Benzoyl chloride | Very stable amide. N-benzoyl derivative is a direct precursor to the Paclitaxel side chain. | nih.gov |

O-Protection Strategies (e.g., tert-Butoxycarbonyl, Benzyloxycarbonyl)

The secondary hydroxyl group at the C-2 position is a critical site for modification, particularly for coupling the side chain to the taxane core. Its protection is essential to control the regioselectivity of acylation and other transformations.

Silyl Ethers: Silyl ethers are one of the most common choices for protecting hydroxyl groups. For instance, the hydroxyl group on an azetidinone (a β-lactam precursor to the phenylisoserine structure) can be protected as a triethylsilyl (TES) ether. dntb.gov.ua This type of protection is instrumental in the semi-synthesis of paclitaxel from precursors like 10-deacetylpaclitaxel-7-xyloside, which involves a three-step sequence of TES protection, acetylation, and deprotection. Silyl ethers are generally removed by treatment with fluoride (B91410) ion sources (e.g., TBAF) or acid.

Acyl Groups: The hydroxyl group can be protected via acylation to form an ester, such as a benzoyl ester (Bz). This strategy is relevant in kinetic resolution processes involving enantioselective O-acylation of phenylisoserine precursors. While the resulting ester is robust, it can be cleaved under hydrolytic conditions.

Carbonates and Carbamates: Masking the C-2' hydroxyl group is a well-established strategy in the development of paclitaxel prodrugs to enhance stability or modify solubility. acs.org This hydroxyl is essential for the drug's bioactivity. acs.org The hydroxyl group can be converted into a carbonate or carbamate, which are functionalities related to the tert-butoxycarbonyl and benzyloxycarbonyl groups. These prodrugs are designed to be stable until they reach their target, where the protecting group is cleaved to release the active drug. acs.org

Other Derivatives: In certain synthetic manipulations, the hydroxyl group is not protected but activated for a subsequent reaction. For example, to invert the stereocenter at C-2, the hydroxyl group can be converted into a good leaving group, such as a methanesulfonic (mesyl) derivative, to facilitate an Sₙ2 reaction that forms an oxazoline (B21484) intermediate.

| Protection/Derivatization Strategy | Protecting Group/Reagent | Application Context | Reference |

|---|---|---|---|

| Silyl Ether Formation | Triethylsilyl (TES) chloride | Protection of the hydroxyl group in paclitaxel precursors. | dntb.gov.ua |

| Acylation | Benzoyl (Bz) chloride | Protection of the hydroxyl group and use in enzymatic resolution. | |

| Carbonate/Carbamate Formation | Chloroformates | Creation of paclitaxel prodrugs by masking the C-2' hydroxyl. | acs.org |

| Sulfonate Ester Formation | Methanesulfonyl (Ms) chloride | Activation of the hydroxyl group as a leaving group for stereochemical inversion. |

Transformations to Key Pharmaceutical Intermediates and Scaffolds

The true value of this compound lies in its role as a chiral precursor to a variety of high-value pharmaceutical compounds and complex molecular scaffolds.

Role as a Precursor to Taxane C-13 Side Chain Analogs (e.g., for Paclitaxel and Docetaxel)

The most prominent application of (2R,3S)-3-phenylisoserine derivatives is in the semi-synthesis of the anti-cancer drug Paclitaxel (Taxol®) and its analogue Docetaxel (Taxotere®). The anti-tumor activity of paclitaxel is critically dependent on the N-benzoyl-3-phenylisoserine side chain attached at the C-13 position of the complex baccatin (B15129273) III core. Due to the scarcity of paclitaxel from its natural source (the Pacific yew tree), semi-synthesis from more abundant precursors like 10-deacetylbaccatin III (10-DAB) is the primary industrial production method. This process requires an efficient, enantiomerically pure synthesis of the C-13 side chain. This compound, and particularly its N-benzoyl and N-Boc protected forms, are the key building blocks for constructing this vital side chain, which is then coupled to the taxane core. The synthesis of Docetaxel also relies on this scaffold, differing from paclitaxel in that the side chain bears a tert-butoxycarbonyl (Boc) group on the amine instead of a benzoyl group.

Building Block for Other Chiral Pharmaceutical Compounds (e.g., Reboxetine, Diltiazem, Clausenamide Precursors)

Beyond the taxane family, the phenylisoserine framework is a valuable synthon for other pharmaceuticals where stereochemistry is key to efficacy.

Reboxetine: (2R,3S)-ethyl-3-phenylglycidate ((2R,3S)-EPG), a direct precursor to this compound, is utilized as a key intermediate in the synthesis of Reboxetine. Reboxetine is a norepinephrine (B1679862) reuptake inhibitor used as an antidepressant.

Diltiazem Precursors: While this compound is not directly used, a close analogue, (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, is a crucial intermediate for the synthesis of Diltiazem. Diltiazem is a calcium channel blocker used to treat hypertension and angina. This highlights the utility of the broader class of 3-aryl-glycidate and isoserine structures in synthesizing cardiovascular drugs, though the specific aryl substituent (phenyl vs. 4-methoxyphenyl) dictates the final target.

Clausenamide Precursors: The stereochemistry of the precursor is paramount. The synthesis of the nootropic (cognitive-enhancing) agent Clausenamide requires the (2S,3R) enantiomer of ethyl-3-phenylglycidate. This demonstrates the strict stereochemical requirements of biological targets and how different isomers of the same basic structure can be directed to create entirely different classes of drugs.

Application in the Synthesis of Aminopeptidase (B13392206) N Inhibitor Scaffolds

The core structure of 3-amino-2-hydroxy-3-phenylpropanoic acid (phenylisoserine) is a recognized pharmacophore in the design of metalloenzyme inhibitors. Aminopeptidase N (APN/CD13) is a zinc-dependent enzyme that plays a role in tumor growth and metastasis, making it a target for anticancer drug development. The well-known APN inhibitor, Bestatin, has a core structure of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, which is a close homologue of phenylisoserine. This structural similarity underscores the importance of the phenylisoserine scaffold as a template for designing new and effective aminopeptidase N inhibitors. Research in this area focuses on creating derivatives that can effectively chelate the zinc ion in the enzyme's active site, leading to inhibition.

Reaction Chemistries and Subsequent Transformations of this compound Derivatives

The functional groups of this compound—the primary amine, the secondary hydroxyl group, and the phenyl ring—offer multiple sites for chemical modification. The derivatization of the amino group is a common primary step, leading to a range of N-acyl derivatives that can undergo further transformations.

Acylation Reactions

The acylation of the primary amino group of this compound is a critical transformation, most frequently employed to introduce the benzoyl group necessary for the synthesis of the paclitaxel side chain. This reaction is typically achieved using an acylating agent in the presence of a base.

One of the most common methods involves the use of benzoyl chloride with a suitable base to yield N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester. Beyond benzoylation, a variety of other acyl groups can be introduced to explore the structure-activity relationships of paclitaxel analogues. For instance, derivatives with different substituted phenyl rings at the N-acyl position have been synthesized to evaluate their biological activity.

The choice of acylating agent and reaction conditions can be tailored to achieve high yields and selectivity. Common acylating agents include acid chlorides and acid anhydrides. The reaction is often carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid generated during the reaction.

| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Benzoyl chloride | Pyridine | Dichloromethane | N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester | >95 | nih.gov |

| p-Chlorobenzoyl chloride | Pyridine | Dichloromethane | N-(p-chlorobenzoyl)-(2R,3S)-3-phenylisoserine ethyl ester | Excellent | researchgate.net |

| Acetyl chloride | LiHMDS | THF | N-acetyl-(2R,3S)-3-phenylisoserine ethyl ester | - | nih.gov |

Table 1: Examples of Acylation Reactions of this compound and its Derivatives.

Hydrogenation Processes

The phenyl group of this compound and its derivatives presents an opportunity for modification through hydrogenation. Catalytic hydrogenation can be employed to reduce the aromatic ring to a cyclohexyl group, thereby altering the lipophilicity and conformational properties of the molecule. This modification can be significant in modulating the biological activity of paclitaxel analogues.

The choice of catalyst and reaction conditions is crucial for achieving the desired level of reduction. Potent catalysts such as rhodium on carbon or platinum oxide are often required for the hydrogenation of aromatic rings, which are generally more resistant to reduction than simple alkenes. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

It is also possible to selectively reduce other functional groups that may be present in the derivatized molecule. For example, if a derivative contains a ketone, catalytic hydrogenation can be used to reduce the ketone to a secondary alcohol. The specific conditions would be chosen to favor the reduction of the target functional group while preserving others.

| Substrate | Catalyst | Conditions | Product | Reference |

| Aromatic Ring | Rh/C or PtO₂ | High H₂ pressure, heat | Cyclohexyl derivative | nih.gov |

| Aryl Alkyl Ketone | Pd/C | H₂, room temperature | Alkylbenzene | nih.gov |

Table 2: General Conditions for Hydrogenation of Aromatic Systems Relevant to this compound Derivatives.

Formation of Activated Esters for Coupling Reactions

To facilitate the coupling of the this compound side chain to the baccatin III core of paclitaxel or to other molecules, the carboxyl group of the corresponding N-protected acid must be activated. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of baccatin III or an amino group in peptide synthesis.

A common strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by reaction with a coupling agent to form an activated ester. Various coupling agents can be employed for this purpose. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) can be used to form an active O-acylisourea intermediate that readily reacts with an alcohol or amine.

Another approach is the formation of a p-nitrophenyl ester. This is achieved by reacting the N-protected phenylisoserine with p-nitrophenol in the presence of a coupling agent. The resulting p-nitrophenyl ester is a stable, yet reactive species that can be isolated and used in a subsequent coupling step. The p-nitrophenolate is a good leaving group, facilitating the amide or ester bond formation.

| N-Protected Phenylisoserine Derivative | Activating Agent/Method | Activated Species | Application | Reference |

| N-Boc-(2R,3S)-3-phenylisoserine | EDCI, DMAP | O-acylisourea intermediate | Esterification | mdpi.com |

| N-Cbz-(2R,3S)-3-phenylisoserine | p-Nitrophenol, DCC | p-Nitrophenyl ester | Peptide coupling | researchgate.net |

| N-Fmoc-(2R,3S)-3-phenylisoserine | N,N'-Disuccinimidyl carbonate | N-Hydroxysuccinimide ester | Amide bond formation | arkat-usa.org |

Table 3: Methods for the Formation of Activated Esters from N-Protected (2R,3S)-3-Phenylisoserine Derivatives for Coupling Reactions.

Mechanistic Insights and Computational Studies Pertaining to 2r,3s 3 Phenylisoserine Ethyl Ester

Elucidation of Reaction Mechanisms in Stereoselective Synthetic Routes

The stereocontrolled synthesis of the (2R,3S)-3-phenylisoserine core is most commonly achieved through the synthesis and subsequent hydrolysis of a β-lactam (azetidin-2-one) intermediate. The relative stereochemistry of the substituents on the β-lactam ring directly translates to the final amino acid ester product. Two prominent mechanistic pathways for forming the required chiral β-lactam are the Staudinger cycloaddition and the ester enolate-imine condensation.

Staudinger [2+2] Cycloaddition: This reaction involves the cycloaddition of a ketene (B1206846) with an imine. rsc.orgnih.gov To control the stereochemical outcome, chiral auxiliaries are often employed on either the ketene or the imine. For instance, using a chiral imine derived from a sugar can lead to the formation of cis-β-lactams with very high diastereoselectivity. nih.gov The mechanism is generally understood to proceed through a zwitterionic intermediate. The stereoselectivity arises from the competition between the direct ring closure of this intermediate and its potential isomerization. nih.gov The electronic properties of the substituents on both the ketene and the imine significantly influence this competition and, therefore, the final cis/trans ratio of the product. nih.gov

Ester Enolate-Imine Cyclocondensation: A highly effective method for the asymmetric synthesis of the Taxol C-13 side chain involves the condensation of a chiral ester enolate with an imine to produce a 3-hydroxy-4-aryl-β-lactam. lookchem.com In this approach, a chiral auxiliary, such as a camphor-derived ligand on the ester, directs the facial selectivity of the enolate's attack on the imine. The lithium enolate of a chiral acetate, for example, reacts with an N-protected benzaldehyde-derived imine. The stereochemistry is controlled during the C-C bond formation, where the bulky chiral auxiliary blocks one face of the enolate, forcing the imine to approach from the less hindered side. This leads to the formation of the β-lactam with high diastereomeric and enantiomeric excess, which can then be converted to the desired (2R,3S)-phenylisoserine derivative. lookchem.com

Other advanced methods involve rhodium-catalyzed diastereoselective synthesis from halogenated azirine derivatives or palladium-catalyzed enantioselective C-N reductive elimination, where computational studies have been key to understanding the preference for C-N bond formation over competing C-C pathways due to steric and electronic factors. rsc.org

Computational Modeling of Chiral Recognition and Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for rationalizing the stereochemical outcomes observed in the synthesis of chiral β-lactams and, by extension, (2R,3S)-3-phenylisoserine ethyl ester. These models provide detailed insights into transition state geometries and energies, which are the origins of chiral recognition and stereoselectivity.

In the diastereoselective synthesis of densely substituted β-lactams, computational modeling has been used to elucidate the mechanism of cyclization. rsc.org For example, DFT calculations (using functionals like M06-2X) can map the potential energy surface for the reaction. rsc.org These studies have provided a rationale for the observed diastereoselectivity by comparing the activation energies of the competing pathways leading to different stereoisomers. The models often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions in the transition state, that favor the formation of one isomer over another. rsc.orgacs.org

Ligand-controlled stereodivergent synthesis, where the choice of a ligand on a metal catalyst dictates the stereochemical outcome, has also been explained by DFT calculations. acs.org For a palladium-catalyzed intramolecular allylation to form β-lactams, models showed that different ligands promote different coordination modes of the palladium-allyl intermediate. This change in coordination geometry forces the subsequent bond formation to occur via different transition states, leading to opposite diastereomers. acs.org Such studies not only explain experimental results but also provide a predictive framework for designing new, more selective catalysts.

The table below summarizes findings from computational studies on related β-lactam syntheses.

| Reaction Type | Computational Method | Key Finding | Reference |

| Cyclization/β-lactam formation | DFT (M06-2X) | Provided a mechanistic and computational rationale for the observed diastereoselectivity of the transformation. | rsc.org |

| Pd-catalyzed intramolecular allylation | DFT | Showed that divergent diastereoselectivity results from ligand-dependent coordination of the Pd(II) π-allyl complex. | acs.org |

| Rh-catalyzed synthesis of β-lactams | Computational Studies | Concluded that electronic and steric effects of a nonconventional aryl iodide oxidant favor C–N over C–C reductive elimination. | rsc.org |

| Hemoprotein-catalyzed C-H amidation | Computational Studies | Elucidated the nature of the C–H amination and enantiodetermining steps, providing insight into protein-mediated stereoselectivity. | nih.gov |

Kinetic Investigations of Synthesis and Transformation Processes for Yield and Efficiency Enhancement

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This technique is particularly valuable for producing enantiomerically pure compounds like this compound, where obtaining a single enantiomer is critical but the synthesis may initially yield a racemic or diastereomeric mixture.

Enzymatic kinetic resolution is a widely used and highly efficient method. youtube.com Lipases and esterases are common enzymes for this purpose due to their ability to selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic ester mixture. nih.govmdpi.com For example, a racemic mixture of ethyl 3-phenylisoserine can be subjected to hydrolysis by a lipase. The enzyme will preferentially hydrolyze one enantiomer (e.g., the (2S,3R)-ester) to its corresponding carboxylic acid at a much faster rate, leaving the unreacted (2R,3S)-ester in high enantiomeric excess. nih.govdntb.gov.ua The process can be stopped at approximately 50% conversion to maximize the yield and enantiomeric purity of the remaining ester. wikipedia.orgyoutube.com

The efficiency of a kinetic resolution is quantified by the selectivity factor (E), which is the ratio of the reaction rates for the two enantiomers (E = k_fast / k_slow). A high E-value is necessary to achieve high enantiomeric excess (ee) in a reasonable yield. wikipedia.org Investigations involve screening different enzymes, solvents, and reaction temperatures to optimize both the reaction rate and the enantioselectivity. nih.gov

The table below presents examples of kinetic resolutions relevant to the synthesis of chiral amino acid esters.

| Enzyme | Substrate | Process | Key Result | Reference |

| Metagenome-derived esterases (CL1, A3) | Ethyl-3-phenylbutanoate | Kinetic resolution via hydrolysis | High selectivity towards one enantiomer was achieved. | nih.gov |

| Galactomyces geotrichum ZJUTZQ200 (contains epoxide hydrolase) | Racemic ethyl 3-phenylglycidate | Bioresolution | Produced (2R,3S)-ethyl-3-phenylglycidate with >99% e.e. and high E-value. | dntb.gov.ua |

| Porcine Kidney Acylase | Racemic N-acetyl amino acids | Hydrolysis | Effective for resolving straight-chain amino acids on a commercial scale. | utsouthwestern.edu |

| Lipase PS-C | Ethyl 3-aryl-butanoate derivative | Hydrolysis | Resulting acid obtained in very high enantiomeric purity. | mdpi.com |

Theoretical Studies on Conformational Preferences and Reactivity Profiles

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical reactivity and its ability to act as a precursor for the Taxol side chain. Theoretical studies, using methods such as molecular mechanics (MM2) and quantum chemistry (HF and DFT), have been employed to investigate the conformational landscape of β-amino acids and their esters. scirp.orgnih.gov

These studies explore the potential energy surface of the molecule by systematically rotating its flexible dihedral angles, particularly those along the C-C backbone. scirp.org For β-amino acids, the torsion angle about the Cα-Cβ bond is crucial, with conformations near gauche (±60°) and trans (180°) often representing energy minima. scirp.org The relative stability of different conformers is determined by a delicate balance of steric hindrance between bulky substituents (like the phenyl group) and stabilizing intramolecular interactions, most notably hydrogen bonds between the amino, hydroxyl, and ester groups. scirp.orgnih.gov

Computational analyses suggest that in the gas phase, conformations stabilized by intramolecular hydrogen bonds are often the most stable. scirp.org However, the inclusion of solvent effects, typically using a polarized continuum model (PCM), can alter the relative energies. Solvation generally stabilizes all conformations but can reduce the energy difference between them, as the solvent can form intermolecular hydrogen bonds that compete with the intramolecular ones. scirp.org Understanding the predominant conformation in solution is key to predicting its reactivity in subsequent synthetic steps, such as the acylation of the amino group or coupling with the baccatin (B15129273) III core. nih.gov

| Compound Type | Computational Method | Key Findings on Conformation | Reference |

| β-Amino acid model peptides | Molecular Mechanics (MM2) | Low-energy models lacked intramolecular hydrogen bonds; structures from X-ray data were within 3 kcal/mol of the calculated global minimum. | nih.gov |

| β-Amino acids in a model peptide | HF and DFT (with PCM for solvation) | Solvation stabilizes conformations relative to the gas phase; intramolecular hydrogen bonding plays an important role in stability. | scirp.org |

| N-protected α,β-unsaturated γ-amino esters | X-ray Crystallography and Modeling | Vinylogous homo-dipeptide showed a β-sheet conformation in single crystals. | nih.gov |

| Allicin derivatives | DFT | Calculations revealed favored binding sites and potential mechanisms for DNA interaction based on molecular structure. | researchgate.net |

Q & A

Q. How can computational modeling aid in predicting lipase-substrate interactions for novel derivatives?

- Molecular docking (e.g., AutoDock Vina) simulates binding affinities between lipase active sites and substrate enantiomers, guiding rational enzyme selection for asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.